molecular formula C11H11ClO2 B8338282 4-Chloromethyl-5-methoxy-indan-1-one

4-Chloromethyl-5-methoxy-indan-1-one

Cat. No.: B8338282
M. Wt: 210.65 g/mol
InChI Key: NQPLSRVAYKDNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl-5-methoxy-indan-1-one (CAS: 944109-65-3) is a substituted indanone derivative with the molecular formula C₁₀H₉ClO₂ and a molar mass of 196.63 g/mol . Its structure comprises an indanone core (a bicyclic system with a ketone group at position 1), a methoxy substituent at position 5, and a chloromethyl group at position 4 (Figure 1). Key physical properties include a melting point range of 124–128°C, and it is stored under dry, room-temperature conditions due to its stability . The compound is classified as harmful (Risk Code 22: Harmful if swallowed) and carries a WGK Germany hazard rating of 3, indicating severe environmental toxicity .

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

4-(chloromethyl)-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H11ClO2/c1-14-11-5-3-8-7(9(11)6-12)2-4-10(8)13/h3,5H,2,4,6H2,1H3

InChI Key

NQPLSRVAYKDNRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 2. Comparative Overview of Key Compounds

Compound Core Structure Key Substituents Molar Mass (g/mol) Applications
This compound Indanone 4-ClCH₂, 5-OCH₃ 196.63 Organic synthesis
5-Methoxy-1-indanone Indanone 5-OCH₃ 162.19 Cytotoxicity studies
5-Benzyloxy-6-methoxy-1-indanone Indanone 5-OBz, 6-OCH₃ 268.31 Synthetic intermediate
4-Chloro-5-Methoxy-1H-indazole Indazole 4-Cl, 5-OCH₃ 182.61 Pharmaceutical research
Indomethacin Indole 4-ClBz, 5-OCH₃, COOH 357.79 NSAID drug

References:

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